(+/-)-Eriodictyol

描述

(+/-)-Eriodictyol is a flavonoid belonging to the flavanones subclass. It is abundantly present in various medicinal plants, citrus fruits, and vegetables . This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective properties . This compound is also recognized for its ability to modulate several cellular and molecular pathways .

准备方法

Synthetic Routes and Reaction Conditions: (+/-)-Eriodictyol can be synthesized through various methods. One common approach involves the use of engineered microorganisms. For instance, Corynebacterium glutamicum has been employed to produce eriodictyol directly from tyrosine . This process involves optimizing the biosynthetic module of naringenin, an upstream intermediate for eriodictyol production, and introducing genes from Escherichia coli to synthesize eriodictyol from naringenin .

Another method involves the use of Escherichia coli engineered co-culture systems. In this approach, two E. coli strains are engineered to function as constitutive components of a biological system. The first strain synthesizes p-coumaric acid from D-glucose, while the second strain synthesizes eriodictyol from p-coumaric acid .

Industrial Production Methods: Industrial production of eriodictyol typically involves extraction from plants or chemical synthesis. Microbial production using engineered microorganisms is becoming an attractive alternative due to its various advantages, such as independence from seasonal variations, purity of end products, and rapid production .

化学反应分析

Types of Reactions: (+/-)-Eriodictyol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activities and therapeutic effects .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of eriodictyol include tyrosine, p-coumaric acid, and naringenin . The conditions for these reactions often involve the use of engineered microorganisms and specific enzymes to facilitate the conversion of precursors to eriodictyol .

Major Products Formed: The major products formed from the reactions involving eriodictyol include various hydroxylated derivatives and other flavonoid compounds . These products are crucial for the compound’s biological activities and therapeutic effects .

科学研究应用

Health Benefits

Eriodictyol exhibits a wide range of health-promoting effects, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. Below is a summary of its key applications:

Case Studies

Several studies have documented the effects of eriodictyol in specific health contexts:

Neuroprotective Effects

A study on the neuroprotective properties of eriodictyol demonstrated that it significantly reduced neuron-like PC12 cell death induced by oxidative stress. The mechanism involved the activation of the Nrf2/ARE pathway, which is essential for cellular antioxidant defense systems . Furthermore, eriodictyol was shown to improve cognitive function in animal models by mitigating amyloid-beta toxicity.

Anti-inflammatory Applications

Research has indicated that eriodictyol can inhibit inflammation in osteoarthritis models by downregulating pro-inflammatory cytokines through the PI3K/AKT/NF-κB pathway. This suggests potential applications in managing chronic inflammatory conditions .

Anticancer Properties

Eriodictyol has been investigated for its anticancer effects, particularly against cholangiocarcinoma. A study found that it significantly reduced the viability of various cholangiocarcinoma cell lines via caspase-mediated apoptosis and increased expression of HO-1, indicating a promising role as an anticancer agent .

作用机制

(+/-)-Eriodictyol exerts its effects through various molecular targets and pathways. It has been shown to activate the Nrf2/HO-1 pathways, which protect cells from oxidative stress and apoptosis . This compound also inhibits the PI3K/AKT/NF-κB signaling pathway, which is involved in inflammation and cancer progression . Additionally, eriodictyol is a potent influenza RNA-dependent RNA polymerase inhibitor .

相似化合物的比较

(+/-)-Eriodictyol is similar to other flavonoids, such as naringenin, hesperetin, and homoeriodictyol . it is unique due to its specific hydroxylation pattern and its ability to modulate various cellular pathways . This uniqueness makes eriodictyol a valuable compound for therapeutic applications and scientific research .

生物活性

Eriodictyol, a flavonoid belonging to the flavanone subclass, is predominantly found in citrus fruits and various medicinal plants. Its biological activities have garnered significant attention due to its potential therapeutic effects across multiple health conditions. This article explores the pharmacological roles of eriodictyol, focusing on its antioxidant, anti-inflammatory, neuroprotective, and other health-promoting properties.

Chemical Structure and Properties

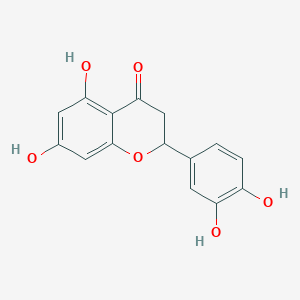

Eriodictyol (C15H14O5) has a molecular weight of 270.27 g/mol. Its structure features a flavanone backbone, which is crucial for its biological activity. The compound exists in both (+) and (−) forms, contributing to its diverse effects.

The biological activity of eriodictyol is mediated through various cellular signaling pathways:

- Nrf2/HO-1 Pathway : Eriodictyol activates the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which enhances antioxidant defenses by inducing heme oxygenase-1 (HO-1). This mechanism is vital for protecting cells against oxidative stress and inflammation .

- Inflammatory Response Modulation : Eriodictyol exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. It has been shown to reduce inflammation in models of acute lung injury and other inflammatory conditions .

- Neuroprotection : Research indicates that eriodictyol can protect neurons from apoptosis induced by oxidative stress. It has demonstrated efficacy in models of Alzheimer's disease by inhibiting amyloid-beta aggregation and tau phosphorylation, which are critical factors in neurodegeneration .

1. Antioxidant Activity

Eriodictyol's antioxidant properties are well-documented. It scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidants like superoxide dismutase (SOD) and glutathione peroxidase. Studies have shown that eriodictyol can mitigate oxidative damage in various cell types, including retinal ganglion cells exposed to high glucose levels .

2. Anti-inflammatory Effects

Eriodictyol reduces inflammation through several mechanisms:

- Inhibition of the NLRP3 inflammasome pathway.

- Decrease in the expression of inflammatory markers such as IL-6 and TNF-alpha.

These effects contribute to its potential use in treating conditions like arthritis and cardiovascular diseases .

3. Neuroprotective Effects

Eriodictyol has shown promise in neuroprotection:

- Alzheimer's Disease Models : It improved cognitive deficits in APP/PS1 transgenic mice by reducing amyloid plaque formation and tau hyperphosphorylation.

- Mechanisms : The compound inhibits ferroptosis—a form of regulated cell death linked to neurodegeneration—through activation of the Nrf2 pathway .

4. Cardioprotective Properties

In animal studies, eriodictyol has been shown to protect against myocardial infarction by reducing lipid peroxidation and enhancing cardiac function post-injury. It regulates lipid metabolism by decreasing fatty acid synthase activity while promoting β-oxidation pathways .

5. Anti-diabetic Effects

Eriodictyol exhibits hypoglycemic effects by improving insulin sensitivity and modulating glucose metabolism in diabetic models. It has been reported to lower blood sugar levels effectively in high-fat diet-induced diabetic rats .

Case Studies

Several studies have highlighted the therapeutic potential of eriodictyol:

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,13,16-19H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHXYTNGIZCORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862178 | |

| Record name | (+/-)-Eriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly beige solid; Bland aroma | |

| Record name | (\u00b1)-Eriodictyol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2146/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Sparingly soluble (in ethanol) | |

| Record name | (\u00b1)-Eriodictyol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2146/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4049-38-1 | |

| Record name | Eriodictyol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004049381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Eriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Eriodictyol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERIODICTYOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQT975GLYF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of eriodictyol in exerting its anticancer effects?

A1: Eriodictyol has been shown to exhibit anticancer activity against various cancer cell lines, including gastric cancer [], glioma [], and lung cancer []. One of its primary mechanisms involves the inhibition of the PI3K/AKT signaling pathway [, , ]. This pathway plays a crucial role in cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers. By suppressing this pathway, eriodictyol induces apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.

Q2: How does eriodictyol interact with the PI3K/AKT pathway?

A2: While the precise binding site of eriodictyol on PI3K/AKT remains to be fully elucidated, studies suggest that it directly interacts with components of this pathway, leading to the inhibition of downstream signaling. Molecular docking simulations have demonstrated favorable binding energies for eriodictyol with PI3K and AKT [], supporting the notion of a direct interaction.

Q3: Beyond PI3K/AKT, what other signaling pathways are modulated by eriodictyol?

A3: Eriodictyol's influence extends to other crucial signaling pathways. It has been observed to activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress [, , , ]. Additionally, eriodictyol downregulates the NF-κB pathway, a key regulator of inflammation [, , ]. These findings highlight eriodictyol’s multi-targeted approach to combating various pathological conditions.

Q4: Eriodictyol has shown potential in preclinical models of Alzheimer’s disease. What mechanisms contribute to this neuroprotective effect?

A4: Eriodictyol demonstrates promising neuroprotective properties in experimental models of Alzheimer's disease [, , ]. It can reduce amyloid-β (Aβ) aggregation, a hallmark of the disease, and alleviate tau hyperphosphorylation, another pathological feature linked to neuronal dysfunction. Furthermore, eriodictyol has been shown to inhibit ferroptosis, a form of regulated cell death implicated in neurodegeneration, by activating the Nrf2/HO-1 signaling pathway in a vitamin D receptor (VDR)-dependent manner [].

Q5: How does eriodictyol influence oxidative stress, and what are the implications for its therapeutic potential?

A5: Eriodictyol exhibits potent antioxidant activity through multiple mechanisms. It acts as a scavenger of reactive oxygen species (ROS) [], directly neutralizing these harmful molecules. Moreover, eriodictyol enhances the activity and expression of antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) [, , , ]. This multi-faceted antioxidant capacity contributes to its protective effects in various disease models characterized by oxidative damage, such as acute lung injury [], diabetic nephropathy [], and neurodegenerative diseases [, ].

Q6: What is the molecular formula and weight of eriodictyol?

A6: The molecular formula of eriodictyol is C15H12O6, and its molecular weight is 288.25 g/mol.

Q7: Are there any studies investigating the relationship between the structure of eriodictyol and its biological activity?

A7: Yes, studies have shown that the number of hydroxyl groups on the B-ring of flavonoids, including eriodictyol, significantly affects their antioxidant activity and interaction with the C1B domain of PKCδ []. Eriodictyol, with two hydroxyl groups on its B-ring, exhibits higher antioxidant activity than pinocembrin and naringenin, which have one and no hydroxyl group on their B-ring, respectively.

Q8: What is known about the pharmacokinetics of eriodictyol?

A8: Eriodictyol, when administered orally, is absorbed and metabolized, primarily into glucuronide conjugates. The solubility and vehicle used for administration significantly influence its pharmacokinetic profile []. Research suggests that eriodictyol's bioavailability might be enhanced by co-administration with UGT1A inhibitors such as glycyrrhetinic acid [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。